molecular formula C24H16Cl2N2O2S B2539634 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline CAS No. 551921-75-6

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline

Cat. No.: B2539634
CAS No.: 551921-75-6
M. Wt: 467.36
InChI Key: DULPXOFXHQXJEX-MZJWZYIUSA-N
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Description

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a chlorobenzoyloxyimino group and a chlorobenzylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorobenzoyloxyimino Group: This step involves the reaction of the quinoline core with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form the chlorobenzoyloxy derivative. This intermediate is then reacted with hydroxylamine to introduce the oxime group.

    Introduction of the Chlorobenzylsulfanyl Group: The final step involves the reaction of the oxime derivative with 4-chlorobenzyl mercaptan in the presence of a base such as sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of cell function and growth.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

    Modulating Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

3-({[(3-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-chlorobenzyl)sulfanyl]quinoline can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Chlorobenzoyloxyimino Derivatives: Compounds with similar chlorobenzoyloxyimino groups but different cores.

    Chlorobenzylsulfanyl Derivatives: Compounds with similar chlorobenzylsulfanyl groups but different cores.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2S/c25-20-10-8-16(9-11-20)15-31-23-19(12-17-4-1-2-7-22(17)28-23)14-27-30-24(29)18-5-3-6-21(26)13-18/h1-14H,15H2/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPXOFXHQXJEX-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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